1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane -

1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane

Catalog Number: EVT-6085115
CAS Number:
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl

Compound Description: (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl (compound 1·HCl) is a histamine H3 receptor antagonist. Scalable synthesis methods for this compound have been developed, including first, second, and third-generation processes.

3-((5-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile·HCl

Compound Description: 3-((5-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile·HCl (compound 2·HCl) is another histamine H3 receptor antagonist. A third-generation scalable synthesis process was developed for the production of this compound, highlighting its potential therapeutic value.

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine

Compound Description: 5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (compound 5) serves as a lead compound for developing selective cyclin-dependent kinase 9 (CDK9) inhibitors. Analysis of its cocrystal structure bound to CDK2 and CDK9 revealed that it favors an "inward" conformation in CDK9, while adopting both "inward" and "outward" conformations in CDK2.

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene

Compound Description: 6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene (compound 43) was used as a model compound to optimize ring-closing metathesis (RCM) reactions in the development of selective CDK9 inhibitors.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene

Compound Description: 11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (compound 44) was synthesized as part of a macrocyclic series aiming for selectivity against CDK9 over CDK2 and aurora kinases (ARKs). While it displayed weak activity against all three kinases, compound 44 served as a valuable starting point for further optimization.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile

Compound Description: 11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (compound 79) emerged as the most selective CDK9 inhibitor among a series of macrocyclic pyrimidine derivatives. It exhibited a 60-fold selectivity for CDK9 over CDK2 and a 90-fold selectivity over ARKs.

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one

Compound Description: 1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (compound 89) was designed as a potential CDK9 inhibitor with a macrocyclic pyrimidine core. Molecular docking studies suggested a promising binding interaction with CDK9.

Properties

Product Name

1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane

IUPAC Name

[6-(3-methoxyphenyl)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-29-19-6-2-5-17(15-19)20-8-7-18(16-25-20)21(28)26-11-4-12-27(14-13-26)22-23-9-3-10-24-22/h2-3,5-10,15-16H,4,11-14H2,1H3

InChI Key

SXAPPCUYOFLCPJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.